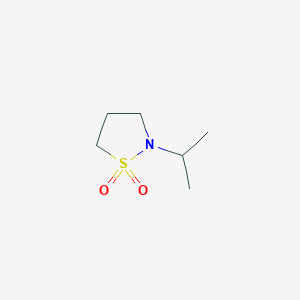

2-Isopropylisothiazolidine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein Kinases

One significant application of derivatives related to "2-Isopropylisothiazolidine 1,1-dioxide" is in the design and synthesis of enzyme inhibitors. Chekanov et al. (2014) developed a new class of human protein kinase CK2 inhibitors by synthesizing 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives. Their work resulted in the identification of a potent inhibitor with substantial inhibitory activity, marking an advancement in kinase inhibitor design Chekanov et al., 2014.

Synthesis of Cyclic Sulfonamides

Greig et al. (2001) reported the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. They synthesized substituted hexahydrobenzo[d]isothiazole 1,1-dioxides, showcasing the versatility of isothiazolidine dioxides in organic synthesis. This chemistry has applications in developing histamine H3 receptor antagonists, highlighting its relevance in medicinal chemistry Greig et al., 2001.

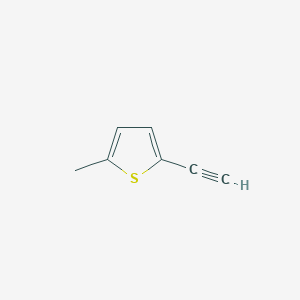

Flavouring Compounds

The synthesis and olfactory analysis of various oxidation products of thiazolidines, including 2- and 3-thiazolines and thiazolidine-1,1-dioxides, were explored by Fernandez et al. (2002). Their research found these compounds to possess interesting flavour notes with applications in foodstuffs, demonstrating the chemical's utility in flavor and fragrance chemistry Fernandez et al., 2002.

Asymmetric Synthesis

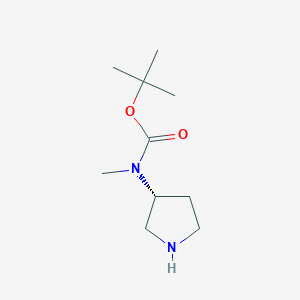

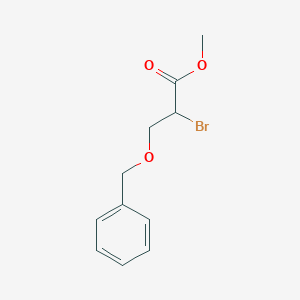

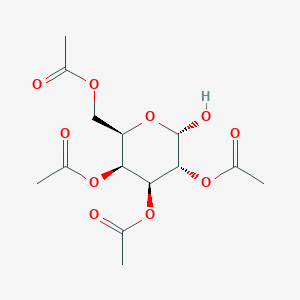

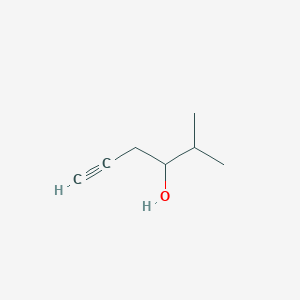

Fécourt et al. (2010) utilized chiral cyclosulfamide derived from 2-benzyl-4-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide as a chiral auxiliary for the stereocontrolled synthesis of chiral building blocks. Their work demonstrates the potential of isothiazolidine dioxides in asymmetric synthesis, contributing to the development of stereoselective synthetic methodologies Fécourt et al., 2010.

Medicinal Chemistry Applications

Isoxazolidine, a scaffold related to the 2-Isopropylisothiazolidine 1,1-dioxide structure, has been highlighted for its significance in organic and medicinal chemistry. Berthet et al. (2016) reviewed the synthesis of isoxazolidines and their application in the preparation of bioactive compounds, showcasing the scaffold's versatility and potential in drug discovery Berthet et al., 2016.

Zukünftige Richtungen

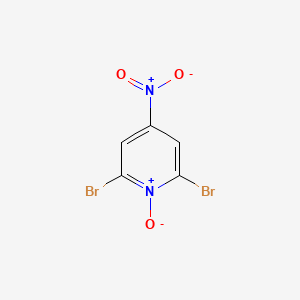

While specific future directions for 2-Isopropylisothiazolidine 1,1-dioxide are not available, research on similar compounds, such as 1,2,5-thiadiazole 1,1-dioxides, suggests potential uses in the construction of functional molecular materials . These compounds have been studied for their structure, properties, reactivity, and potential use in chemistry and material sciences .

Eigenschaften

IUPAC Name |

2-propan-2-yl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2)7-4-3-5-10(7,8)9/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRXCPBNKJSGGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444276 |

Source

|

| Record name | N-Isopropyl-1,3-propanesultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylisothiazolidine 1,1-dioxide | |

CAS RN |

279669-65-7 |

Source

|

| Record name | N-Isopropyl-1,3-propanesultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)

![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)